Tetrabutylammonium chloride hydrate

Descripción general

Descripción

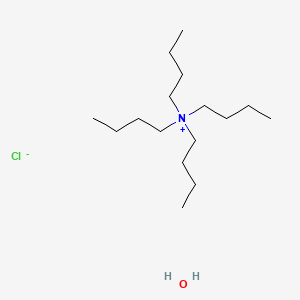

Tetrabutylammonium chloride hydrate (TBAC) is an organic compound with the formula [(CH3CH2CH2CH2)4N]+Cl−, often abbreviated as [Bu4N]Cl . It is a quaternary ammonium salt of chloride and a white water-soluble solid . It has been used as a phase transfer catalyst in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water . TBAC hydrate has also been reported to be a promising candidate for cool energy storage material .

Synthesis Analysis

TBAC is commonly used as a phase transfer catalyst as well as a source of chloride ions in organic synthesis . It has been used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water .Molecular Structure Analysis

The molecular structure of TBAC is based on a tetragonal structure I (TS-I) differing in the ways of including bromide anions and arranging tetrabutylammonium cations .Chemical Reactions Analysis

TBAC has been used in various chemical reactions. For instance, it has been used as an additive in palladium-catalyzed cross-coupling reaction of heteroaromatic carboxylic acids with aryl bromides . It has also been used to enhance the reactivity of palladium-catalyzed arylation of methyl acrylates .Physical And Chemical Properties Analysis

TBAC is a white solid with a molecular weight of 277.92 g/mol . It has a melting point of 41-44 °C . It is a water-soluble solid .Aplicaciones Científicas De Investigación

1. Clathrate Hydrate Properties

Tetrabutylammonium chloride hydrate has been studied for its clathrate-like hydrate properties. A study by Nakayama (1987) used differential scanning calorimetry to determine the melting point and hydration numbers of this compound, revealing significant insights into its thermal properties and behavior in binary mixtures with water (Nakayama, 1987).

2. Kinetics of Gas Storage Applications

Research by Shi and Liang (2017) focused on the kinetics of tetrabutylammonium chloride in methane semiclathrate hydrate formation. This study is significant for advanced gas storage applications, particularly at moderate temperatures (Shi & Liang, 2017).

3. Structural Studies in Clathrate Hydrates

Rodionova et al. (2010) conducted calorimetric and structural studies on ionic clathrate hydrates of tetrabutylammonium chloride. This research offers a deeper understanding of the structural properties and heat of fusion of these hydrates (Rodionova et al., 2010).

4. Phase Equilibrium in Gas Hydrate Systems

Investigations into phase equilibrium data of tetrabutylammonium chloride with various gases like CO2 and N2 have been carried out by Shi et al. (2014). These findings are crucial for understanding the stability and application potential of such hydrates in gas storage and separation technologies (Shi, Liang, & Wu, 2014).

5. Influence of Anions in Solid Solutions

Aladko (2007) explored the effect of different anions on the formation of solid substitution solutions based on clathrate hydrates in the tetrabutylammonium hydroxide-halide-water system. Such studies aid in understanding the versatility and adaptability of these compounds in various chemical environments (Aladko, 2007).

6. Thermal Conductivity Measurements

Fujiura et al. (2016) measured the thermal conductivity of semiclathrate hydrates and aqueous solutions of tetrabutylammonium chloride. These measurements provide valuable data for practical applications in areas such as cool energy storage and thermal management (Fujiura et al., 2016).

7. CO2 Capture Applications

Chazallon et al. (2014) studied the potential of semi-clathrates of tetrabutylammonium chloride for CO2 capture. This research is critical for developing environmentally friendly technologies for gas capture and storage (Chazallon et al., 2014).

Mecanismo De Acción

Target of Action

Tetrabutylammonium chloride hydrate (TBAC) primarily targets the formation of semi-clathrate hydrates . These hydrates are a type of non-stoichiometric crystalline inclusion compound, comprising a water lattice held together through hydrogen bonding with guest molecules .

Mode of Action

TBAC interacts with its targets by acting as a phase transfer catalyst in the synthesis of fullerenols . It also participates in Heck-type palladium-catalyzed vinylation of organic halides in water . The addition of TBAC to a system can induce the formation of a hexagonal structure, which has three 5 12 cages per TBAC, higher than that of the tetragonal structure .

Biochemical Pathways

The biochemical pathways affected by TBAC involve the synthesis of fullerenols and the vinylation of organic halides . The exact downstream effects of these pathways depend on the specific reactions and compounds involved.

Pharmacokinetics

It’s known that the compound is water-soluble , which could influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of TBAC’s action primarily involve changes in the structure and properties of the targeted hydrates . For example, the addition of TBAC to a system can induce the formation of a hexagonal structure in the hydrates .

Safety and Hazards

Direcciones Futuras

Semi-clathrate hydrates, such as TBAC, are attractive heat storage materials because their equilibrium temperatures can be changed by selecting guest cations and anions . The equilibrium temperatures are influenced by the size and hydrophilicity of guest ions, hydration number, crystal structure, and so on . This indicates that intermolecular and/or interionic interaction in the semi-clathrate hydrates may be related to the variation of the equilibrium temperatures . Therefore, future research could focus on studying these interactions to better understand and control the properties of semi-clathrate hydrates.

Análisis Bioquímico

Biochemical Properties

Tetrabutylammonium chloride hydrate plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the reactivity of various biochemical processes . This compound interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form semi-clathrate hydrates with guest molecules can impact cellular hydration and ion balance . Additionally, its interactions with cellular membranes can alter membrane fluidity and permeability, thereby influencing cellular uptake and transport processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen-bonded cage structures that encapsulate guest cations, thereby altering the local environment and influencing biochemical reactions . The compound’s ability to act as a phase transfer catalyst also involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation. Changes in gene expression may occur as a result of these interactions, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pressure, and hydration levels . Long-term studies have shown that the compound can maintain its phase transfer catalytic activity over extended periods, although its effectiveness may decrease with prolonged exposure to certain conditions . Additionally, the formation of semi-clathrate hydrates can impact the compound’s long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions and cellular functions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in ion balance and cellular hydration . Threshold effects have been noted, where the compound’s impact on cellular processes becomes more pronounced beyond certain concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and hydration. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role as a phase transfer catalyst also extends to metabolic processes, where it can enhance the transfer of reactants and products between different cellular compartments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular regions. The compound’s ability to form semi-clathrate hydrates can also influence its transport and distribution, as these structures can encapsulate and transport guest molecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, often directed by targeting signals and post-translational modifications . The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and membrane structures. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct biochemical environments.

Propiedades

IUPAC Name |

tetrabutylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODWRUPJCKASBN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88641-55-8, 37451-68-6 | |

| Record name | Tetrabutylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3431098.png)

![Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3431117.png)

![3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3431120.png)